molecular formula C25H18O7 B12208487 methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate

methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate

Cat. No.: B12208487
M. Wt: 430.4 g/mol
InChI Key: NXGMIGMYDBAFCK-KSEXSDGBSA-N
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Description

Methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a benzofuran ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzofuran intermediates, followed by their coupling and esterification.

    Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Preparation of Benzofuran Intermediate: The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones.

    Coupling Reaction: The benzodioxole and benzofuran intermediates are coupled using a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the coupled product with methyl benzoate in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various esters, amides.

Scientific Research Applications

Methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole and benzofuran moieties allow it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents and as a catalyst for rearrangement reactions.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: A related compound with a similar benzodioxole moiety.

Uniqueness

Methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is unique due to its combination of benzodioxole and benzofuran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H18O7

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 4-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate

InChI

InChI=1S/C25H18O7/c1-28-25(27)17-5-2-15(3-6-17)13-29-18-7-8-19-21(12-18)32-23(24(19)26)11-16-4-9-20-22(10-16)31-14-30-20/h2-12H,13-14H2,1H3/b23-11-

InChI Key

NXGMIGMYDBAFCK-KSEXSDGBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

Origin of Product

United States

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